4-Chloro-2-fluorophenyl isothiocyanate
Overview
Description
4-Chloro-2-fluorophenyl isothiocyanate is an organic compound with the molecular formula C7H3ClFNS. It is a member of the isothiocyanate family, characterized by the presence of the functional group -N=C=S. This compound is used in various chemical syntheses and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-fluorophenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-fluoroaniline with thiophosgene (CSCl2) under controlled conditions. The reaction typically proceeds as follows:
- Reaction with Thiophosgene:
Reagents: 4-Chloro-2-fluoroaniline, thiophosgene
Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures (0-5°C) to prevent decomposition.
:Equation: C6H3ClFNH2+CSCl2→C6H3ClFNCS+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluorophenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Addition Reactions: Can add to alkenes and alkynes to form isothiocyanate derivatives.
Cyclization Reactions: Forms heterocyclic compounds when reacted with appropriate substrates.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, tetrahydrofuran
Conditions: Typically carried out at room temperature or slightly elevated temperatures (25-50°C)
Major Products Formed
Thioureas: Formed by reaction with primary or secondary amines.
Thiocarbamates: Formed by reaction with alcohols.
Heterocycles: Formed through cyclization reactions with suitable substrates.
Scientific Research Applications
4-Chloro-2-fluorophenyl isothiocyanate is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-fluorophenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules, such as amino groups in proteins. This reactivity can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
4-Chloro-2-fluorophenyl isothiocyanate can be compared with other isothiocyanates, such as:
4-Chlorophenyl isothiocyanate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Fluorophenyl isothiocyanate: Lacks the chlorine atom, which may influence its chemical properties and applications.
Phenyl isothiocyanate: Lacks both chlorine and fluorine atoms, serving as a simpler analog with different reactivity profiles.
The presence of both chlorine and fluorine atoms in this compound makes it unique, potentially offering distinct reactivity and selectivity in chemical reactions and biological interactions.
Properties
IUPAC Name |
4-chloro-2-fluoro-1-isothiocyanatobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIRTODHWQCPPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)N=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373956 | |
Record name | 4-Chloro-2-fluorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68034-69-5 | |
Record name | 4-Chloro-2-fluorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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